

Application Notes and Protocols for Heck Reactions with 2,7-Diiodophenanthrene

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Compound of Interest

Compound Name: 2,7-Diiodophenanthrene

Cat. No.: B15450723

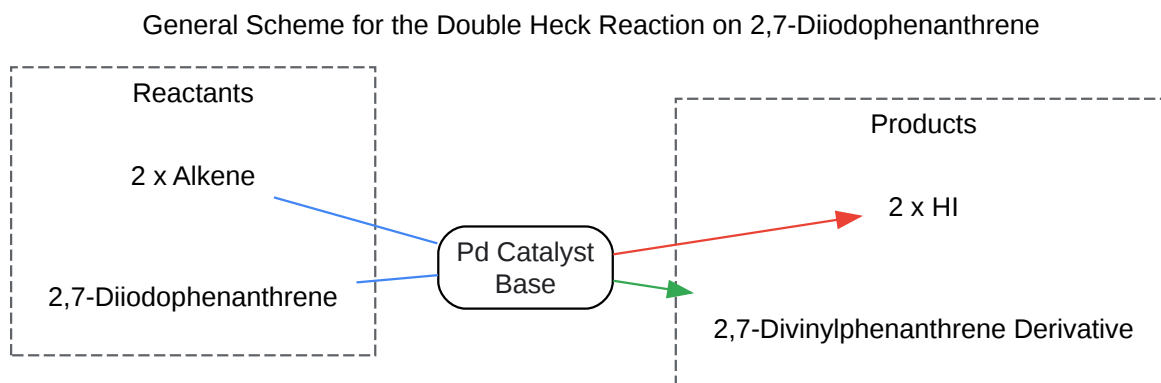
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing Heck reactions with **2,7-diiodophenanthrene**. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.^{[1][2]} In the case of **2,7-diiodophenanthrene**, a dihaloarene, this reaction allows for the introduction of two vinyl groups, leading to the formation of 2,7-divinylphenanthrene derivatives. These derivatives are valuable building blocks in the synthesis of advanced materials and complex pharmaceutical compounds.

Key Reaction and Signaling Pathway

The double Heck reaction on **2,7-diiodophenanthrene** involves the sequential or simultaneous palladium-catalyzed coupling of two alkene molecules. The general transformation is depicted below:



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Caption: General scheme of the double Heck reaction.

Experimental Data Summary

The following table summarizes typical reaction conditions for the double Heck reaction of **2,7-diiodophenanthrene** with various alkenes. The data is compiled from analogous reactions with dihaloarenes, as specific literature on **2,7-diiodophenanthrene** is limited.

Entry	Alkene	Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Styrene	Pd(OAc) ₂ (5)	PPh ₃ (10)	Et ₃ N (3)	DMF	100	24	~85
2	tert-Butyl acrylate	Pd(OAc) ₂ (4)	P(o-tol) ₃ (8)	K ₂ CO ₃ (2.5)	DMAc	120	18	~90
3	n-Butyl acrylate	PdCl ₂ (PPh ₃) ₂ (3)	-	NaOAc (3)	NMP	110	36	~80
4	4-Vinylpyridine	Pd ₂ (dba) ₃ (2)	Xantphos (4)	Cs ₂ CO ₃ (2)	Dioxane	100	20	~75

Note: Yields are approximate and based on reactions with similar diiodoaromatic substrates. Optimization for **2,7-diiodophenanthrene** is recommended.

Experimental Protocols

This section provides detailed methodologies for performing a double Heck reaction with **2,7-diiodophenanthrene**.

Protocol 1: Double Heck Reaction with Styrene

Materials:

- **2,7-Diiodophenanthrene**
- Styrene
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)

- Triethylamine (Et_3N)
- N,N-Dimethylformamide (DMF), anhydrous
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- Magnetic stirrer and heating mantle
- Nitrogen or Argon gas supply

Procedure:

- To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add **2,7-diiodophenanthrene** (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.10 equiv).
- Add anhydrous DMF to the flask to dissolve the solids.
- Add triethylamine (3.0 equiv) to the reaction mixture via syringe.
- Finally, add styrene (2.5 equiv) to the flask.
- Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 2,7-distyrylphenanthrene.

Protocol 2: Double Heck Reaction with tert-Butyl Acrylate

Materials:

- **2,7-Diiodophenanthrene**
- tert-Butyl acrylate
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$)
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylacetamide (DMAc), anhydrous
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Nitrogen or Argon gas supply

Procedure:

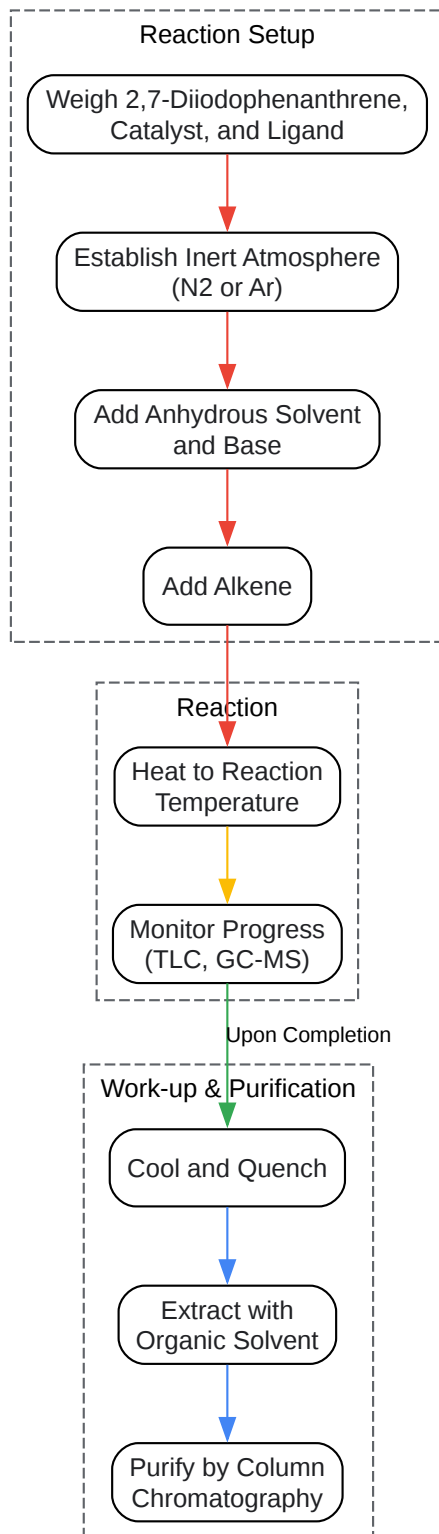
- In a dry Schlenk flask under an inert atmosphere, combine **2,7-diiodophenanthrene** (1.0 equiv), palladium(II) acetate (0.04 equiv), tri(o-tolyl)phosphine (0.08 equiv), and potassium carbonate (2.5 equiv).
- Add anhydrous DMAc to the flask.
- Add tert-butyl acrylate (3.0 equiv) to the reaction mixture.
- Heat the mixture to 120 °C with efficient stirring.
- Monitor the reaction by TLC or GC-MS.
- After the reaction is complete (typically 18 hours), cool the mixture to room temperature.

- Filter the mixture to remove inorganic salts and wash the solid with a small amount of ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the desired di-tert-butyl 2,7-phenanthrenediacylate.

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction with **2,7-diiodophenanthrene**.

Experimental Workflow for Heck Reaction



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Caption: A typical workflow for the Heck reaction.

Safety Precautions

- Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.
- Anhydrous solvents are flammable and should be handled with care.
- Reactions at elevated temperatures should be conducted behind a safety shield.
- Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

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References

- 1. sctunisie.org [sctunisie.org]
- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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